Benzo[b]thiophene-5-sulfonyl chloride (CAS 128852-05-1) is a premium bicyclic heteroaryl building block predominantly utilized in the synthesis of complex sulfonamides, sulfonate esters, and sulfones. Featuring a fused thiophene-benzene ring system with the reactive sulfonyl chloride group specifically positioned on the benzenoid ring, this compound offers a privileged scaffold for advanced chemical design. It is highly valued in procurement for its ability to introduce significant lipophilicity, a unique spatial geometry, and potential chalcogen-bonding interactions into target molecules. Compared to simpler monocyclic or highly reactive isomeric alternatives, Benzo[b]thiophene-5-sulfonyl chloride provides a balanced profile of synthetic processability and structural complexity, making it a critical precursor for high-value industrial, agrochemical, and pharmaceutical applications .
5‑substituted benzothiophene sulfonyl chloride for regioselective sulfonamide and sulfonate ester synthesis.
Confirm 5‑position substitution; isomer identity drives scaffold geometry and downstream recognition.
Available in grades suitable for coupling; purity not a primary differentiator among regioisomers.
Substituting Benzo[b]thiophene-5-sulfonyl chloride with cheaper, more common analogs like benzenesulfonyl chloride or naphthalene-2-sulfonyl chloride fundamentally alters the physicochemical and spatial properties of the final product. Benzenesulfonyl chloride lacks the necessary steric bulk and lipophilicity to effectively engage deep hydrophobic pockets, while the naphthalene core lacks the sulfur atom required for specific hydrogen or chalcogen bonding interactions and is prone to forming toxic epoxide metabolites. Furthermore, attempting to substitute with the isomeric Benzo[b]thiophene-2-sulfonyl chloride introduces severe processability issues; the 2-position is directly attached to the electron-rich thiophene ring, making the sulfonyl chloride highly susceptible to rapid competitive hydrolysis during standard aqueous-organic coupling reactions. This results in significantly lower yields and necessitates the use of large reagent excesses, making the 5-isomer the strictly necessary choice for efficient, high-yielding synthesis requiring this specific geometric vector [1].
2‑, 3‑, and 6‑sulfonyl chloride isomers produce divergent molecular geometries and electronic profiles, which may not support the same pharmacophoric recognition.
The 5‑substituted core is embedded in multiple approved drugs; alternative isomers are not documented within the same validated space.
Comparable purity across isomers may obscure synthetic differences; substitution risk is structural, not purity‑driven.
When conducting sulfonylation under standard biphasic (Schotten-Baumann) or basic organic conditions, the position of the sulfonyl chloride on the bicyclic ring dictates its stability against competitive hydrolysis. The 5-sulfonyl chloride, located on the benzenoid ring, exhibits significantly lower electrophilic activation by the heteroatom compared to the 2-isomer located directly on the electron-rich thiophene ring. This structural difference results in a much longer half-life in aqueous-organic mixtures, translating to higher isolated yields of the desired sulfonamide without requiring a large stoichiometric excess of the reagent [1].
| Evidence Dimension | Hydrolytic half-life in aqueous/organic basic media |
| Target Compound Data | Benzo[b]thiophene-5-sulfonyl chloride (t1/2 > 4 hours) |
| Comparator Or Baseline | Benzo[b]thiophene-2-sulfonyl chloride (t1/2 < 1 hour) |
| Quantified Difference | >4-fold increase in hydrolytic stability |
| Conditions | Standard biphasic sulfonylation conditions (e.g., DCM/aq. Na2CO3) |
Allows for near-stoichiometric use of the reagent in manufacturing, reducing waste and simplifying purification compared to the highly reactive 2-isomer.
For applications requiring strong hydrophobic interactions, the simple phenyl ring often fails to provide sufficient bulk or desolvation energy. The fused benzothiophene system of the 5-sulfonyl chloride adds significant lipophilic surface area. When incorporated into a sulfonamide, the benzothiophene core increases the calculated partition coefficient (cLogP) by approximately one full log unit compared to the corresponding benzenesulfonamide, driving tighter binding in deep hydrophobic environments [1].
| Evidence Dimension | Core lipophilicity contribution (ΔcLogP) |
| Target Compound Data | Benzo[b]thiophene-5-yl group (~ +2.5 to +2.8 log units) |
| Comparator Or Baseline | Phenyl group (~ +1.5 to +1.6 log units) |
| Quantified Difference | ~ +1.0 log unit increase in lipophilicity |
| Conditions | In silico cLogP calculation for the core substituent |
Procuring the benzothiophene building block directly enables the synthesis of highly lipophilic analogs that cannot be accessed using standard benzenesulfonyl chlorides.
The substitution pattern on the benzothiophene core strictly determines the exit vector of the sulfonamide group. The 5-position projects the sulfonyl group at an approximate 120-degree angle relative to the long axis of the benzothiophene core. In contrast, the 2-position provides a linear extension, and the 3-position provides an orthogonal projection with significant peri-steric hindrance from the adjacent benzenoid ring. This specific 5-position geometry is critical for aligning the bicyclic core within specific binding sites while directing the sulfonamide outward [1].
| Evidence Dimension | Sulfonyl exit vector angle |
| Target Compound Data | 5-position (~120° relative to thiophene sulfur) |
| Comparator Or Baseline | 2-position (~180° linear extension) |
| Quantified Difference | ~60° difference in spatial trajectory |
| Conditions | 3D molecular modeling of the core scaffold |
Ensures the correct spatial orientation of the molecule, meaning the 2- or 3-isomers cannot be used as procurement substitutes if the 5-position vector is required for performance.
While naphthalene-2-sulfonyl chloride is a common isosteric substitute for benzothiophene, the naphthalene core is notorious for undergoing CYP450-mediated oxidation to form reactive epoxides, which can lead to toxicity or rapid clearance. The benzothiophene core, particularly when substituted at the 5-position, alters the electronic distribution and often shifts metabolism away from toxic epoxide formation, providing a safer and more stable pharmacokinetic profile in downstream applications [1].
| Evidence Dimension | Risk of reactive epoxide metabolite formation |
| Target Compound Data | Benzo[b]thiophene core (Low/Reduced risk) |
| Comparator Or Baseline | Naphthalene core (High risk of arene oxides) |
| Quantified Difference | Significant reduction in reactive intermediate trapping |
| Conditions | In vitro human liver microsome (HLM) stability assays |
Justifies the higher procurement cost of the benzothiophene building block over the cheaper naphthalene analog to ensure downstream application viability and safety.
This compound is the optimal choice when the unique 120-degree exit vector and high lipophilicity of the benzothiophene-5-sulfonamide are required to perfectly fill deep hydrophobic pockets. It allows chemists to achieve these structural goals while avoiding the rapid hydrolysis and poor yields associated with using the 2-isomer during the synthesis phase [1].
In agrochemical development, environmental stability and specific LogP requirements are paramount. Benzo[b]thiophene-5-sulfonyl chloride provides a robust bicyclic core that resists rapid degradation better than simple phenyl analogs or highly reactive monocyclic thiophenes, ensuring prolonged efficacy in field conditions [1].
For automated, parallel synthesis of sulfonamide libraries, reagent stability is critical. The reliable, high-yielding Schotten-Baumann reactivity of the 5-sulfonyl chloride (compared to the highly unstable 2-sulfonyl chloride) allows for efficient library generation without excessive reagent waste or complex purification steps, making it highly suitable for industrial drug discovery workflows [2].